(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
Overview
Description
“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is a chemical compound with the molecular formula C12H14F3NOS. It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is characterized by a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .
Physical and Chemical Properties Analysis
“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” has a molecular weight of 277.31 g/mol. More detailed physical and chemical properties are not available in the current data.
Scientific Research Applications
Asymmetric Synthesis
- Diastereoselective Addition to Arylmetals : Truong et al. (2007) demonstrated the use of 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in asymmetric syntheses. They achieved diastereoselective 1,2-addition of aryllithium reagents to this compound, yielding highly enriched adducts, which are precursors to 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds Truong, Ménard, & Dion, 2007.
Nucleophilic Addition Reactions
- Triorganozincates as Nucleophiles : Almansa et al. (2008) investigated the use of triorganozincates for diastereoselective addition to N-(tert-butanesulfinyl)imines, including derivatives of (R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide. They reported effective reaction with good to excellent yields and diastereomeric ratios, further highlighting the compound's utility in the synthesis of chiral primary amines Almansa, Guijarro, & Yus, 2008.
Organocatalysis
- Chiral Sulfinamides as Catalysts : Dinér, Sadhukhan, & Blomkvist (2014) explored the role of chiral sulfinamides, like tert-butanesulfinamide, as highly enantioselective organocatalysts. They noted the success of such sulfinamides in asymmetric syntheses and their versatility as chiral auxiliaries Dinér, Sadhukhan, & Blomkvist, 2014.
Stereoselective Reactions
- Radical Alkylation of Sulfinimines : Fernández‐Salas et al. (2014) described the diastereoselective radical alkylation reaction of ortho-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, showcasing the synthesis of enantiomerically pure amines Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014.
Miscellaneous Applications
- Chromatographic Enantioseparation : Zeng et al. (2018) conducted a study on the chromatographic enantioseparation of chiral sulfinamide derivatives, including compounds similar to this compound, on polysaccharide-based chiral stationary phases Zeng, Wen, Xiang, & Zhang, 2018.
Safety and Hazards
Mechanism of Action
Target of Action
Sulfinamides, such as “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide”, are often used in asymmetric synthesis as chiral auxiliaries . They don’t have a specific biological target but are used as building blocks in the synthesis of other compounds, which can have various targets depending on their structure and function .
Mode of Action
The mode of action of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” would depend on the specific reaction it’s used in. Generally, sulfinamides can react with various electrophiles to form new bonds, introducing chirality into the resulting compounds .
Biochemical Pathways
As a synthetic reagent, “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” doesn’t directly participate in any biochemical pathways. The compounds synthesized using it could be involved in various biochemical pathways, depending on their structure and function .
Pharmacokinetics
Any compounds synthesized using it would have their own unique ADME properties .
Result of Action
The result of the action of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” would be the formation of a new compound with introduced chirality . The effects of this new compound at the molecular and cellular level would depend on its structure and function .
Properties
IUPAC Name |
(R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133035 | |
Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1662703-48-1 | |
Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1662703-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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